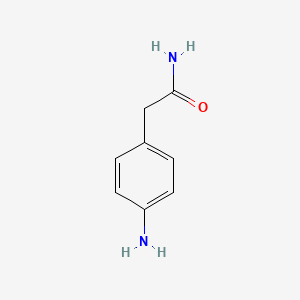
4-氨基苯乙酰胺
概述
描述
科学研究应用
2-(4-Aminophenyl)acetamide has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of dyes, pigments, and other organic compounds.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its role in the development of pharmaceutical agents, particularly as a precursor to analgesics and antipyretics.
Industry: Utilized in the production of polymers, resins, and other industrial chemicals.
作用机制
Target of Action
2-(4-Aminophenyl)acetamide, also known as N-(4-Aminophenyl)acetamide, is a compound that has been studied for its antimicrobial properties . The primary targets of this compound are both Gram-positive and Gram-negative bacterial strains . These bacteria are responsible for various infectious diseases, and the compound’s ability to act against them is crucial in the treatment of these conditions.
Mode of Action
The compound interacts with its targets by perturbing the bacterial cell membrane and also exhibits an intracellular mode of action . This dual mode of action allows the compound to effectively inhibit the growth of the bacteria, thereby exhibiting its antimicrobial activity.
Biochemical Pathways
It is suggested that the compound’s mode of action involves the disruption of bacterial cell membrane integrity and potential interaction with intracellular targets . This disruption can lead to the inhibition of essential biological processes within the bacteria, ultimately leading to their death.
Result of Action
The result of the action of 2-(4-Aminophenyl)acetamide is the inhibition of bacterial growth, making it a potent antimicrobial agent . It has been found to be effective against both Gram-positive and Gram-negative bacterial strains . The compound’s ability to disrupt the bacterial cell membrane and potentially interact with intracellular targets leads to the death of the bacteria, thereby inhibiting the progression of the infectious disease.
生化分析
Biochemical Properties
2-(4-Aminophenyl)acetamide plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, it has been shown to interact with enzymes involved in metabolic pathways, such as acetyltransferases, which catalyze the transfer of acetyl groups to specific substrates. These interactions can influence the activity of the enzymes and subsequently affect metabolic processes .
Cellular Effects
2-(4-Aminophenyl)acetamide has been observed to affect various types of cells and cellular processes. It can influence cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, it has been reported to affect the expression of genes involved in oxidative stress response and apoptosis, leading to changes in cell survival and proliferation . Additionally, 2-(4-Aminophenyl)acetamide can impact cellular metabolism by altering the activity of key metabolic enzymes .
Molecular Mechanism
The molecular mechanism of 2-(4-Aminophenyl)acetamide involves its binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. It has been shown to bind to specific proteins, such as transcription factors, and modulate their activity. This can lead to changes in the expression of target genes and subsequent alterations in cellular processes . Additionally, 2-(4-Aminophenyl)acetamide can inhibit or activate enzymes involved in metabolic pathways, further influencing cellular function .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 2-(4-Aminophenyl)acetamide can change over time. The compound’s stability and degradation play a crucial role in its long-term effects on cellular function. Studies have shown that 2-(4-Aminophenyl)acetamide can degrade over time, leading to a decrease in its activity . Additionally, long-term exposure to the compound can result in changes in cellular function, such as alterations in gene expression and metabolic activity .
Dosage Effects in Animal Models
The effects of 2-(4-Aminophenyl)acetamide vary with different dosages in animal models. At low doses, the compound may have minimal effects on cellular function, while higher doses can lead to significant changes. For instance, high doses of 2-(4-Aminophenyl)acetamide have been associated with toxic effects, such as liver damage and oxidative stress . Threshold effects have also been observed, where a certain dosage is required to elicit a measurable response in the animal models .
Metabolic Pathways
2-(4-Aminophenyl)acetamide is involved in various metabolic pathways. It interacts with enzymes and cofactors that play a role in its metabolism. For example, it can be acetylated by acetyltransferases, leading to the formation of acetylated derivatives . These metabolic pathways can influence the compound’s activity and its effects on cellular function .
Transport and Distribution
The transport and distribution of 2-(4-Aminophenyl)acetamide within cells and tissues are crucial for its activity. The compound can interact with transporters and binding proteins that facilitate its movement across cellular membranes . Additionally, its localization and accumulation within specific tissues can affect its overall activity and function .
Subcellular Localization
The subcellular localization of 2-(4-Aminophenyl)acetamide can influence its activity and function. The compound can be directed to specific compartments or organelles within the cell through targeting signals or post-translational modifications . This localization can affect its interactions with biomolecules and its overall impact on cellular processes .
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 2-(4-Aminophenyl)acetamide typically involves the acetylation of 4-aminophenol. One common method includes the reaction of 4-aminophenol with acetic anhydride in the presence of a base such as pyridine. The reaction proceeds as follows: [ \text{C6H4(NH2)OH} + \text{(CH3CO)2O} \rightarrow \text{C6H4(NHCOCH3)OH} + \text{CH3COOH} ]
Industrial Production Methods: On an industrial scale, the production of 2-(4-Aminophenyl)acetamide can be achieved through similar acetylation processes, often optimized for higher yields and purity. The use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography are common in industrial settings.
化学反应分析
Types of Reactions: 2-(4-Aminophenyl)acetamide undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro derivatives.
Reduction: The compound can be reduced to form corresponding amines.
Substitution: The acetamide group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or nitric acid are used under controlled conditions.
Reduction: Catalytic hydrogenation or the use of reducing agents like lithium aluminum hydride.
Substitution: Halogenating agents or other electrophiles can be used in the presence of a base.
Major Products:
Oxidation: Nitro derivatives such as 4-nitroacetanilide.
Reduction: Primary amines such as 4-aminophenylamine.
Substitution: Various substituted acetanilides depending on the electrophile used.
相似化合物的比较
Acetanilide: A parent compound with similar analgesic and antipyretic properties.
4-Aminophenol: A precursor in the synthesis of 2-(4-Aminophenyl)acetamide with similar chemical reactivity.
Paracetamol (Acetaminophen): A widely used analgesic and antipyretic with a similar structure but different pharmacological profile.
Uniqueness: 2-(4-Aminophenyl)acetamide is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its ability to undergo various chemical transformations makes it a valuable intermediate in organic synthesis and pharmaceutical development.
属性
IUPAC Name |
2-(4-aminophenyl)acetamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10N2O/c9-7-3-1-6(2-4-7)5-8(10)11/h1-4H,5,9H2,(H2,10,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PBFBGLBYZHLKHL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CC(=O)N)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50285527 | |
| Record name | 2-(4-aminophenyl)acetamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50285527 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
150.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
6633-76-7 | |
| Record name | 6633-76-7 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=42162 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 2-(4-aminophenyl)acetamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50285527 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-(4-aminophenyl)acetamide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details


Synthesis routes and methods II
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the role of 2-(4-Aminophenyl)acetamide in the study and how does its structure facilitate this role?
A1: In the study "Synthesis and Imaging Study on the FITC Labeled Folic Derivative" [], 2-(4-Aminophenyl)acetamide serves as a crucial linker molecule. Its structure, featuring both an amine group (-NH2) and an amide group (-CONH-), enables its reaction with both the α- and γ-carboxyl groups of folic acid. This reaction, mediated by coupling reagents like DMAP/EDCI, leads to the formation of the folate-derived molecule, FA-EA. Essentially, 2-(4-Aminophenyl)acetamide acts as a bridge, connecting folic acid to a fluorescent tag (FITC) for potential tumor imaging.
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

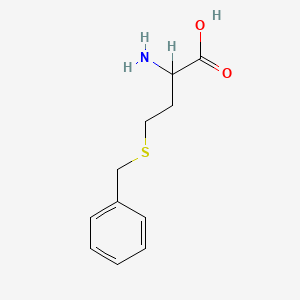
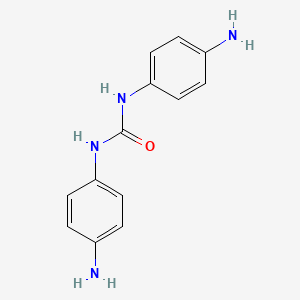
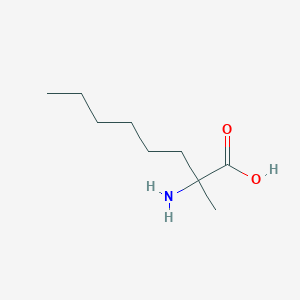
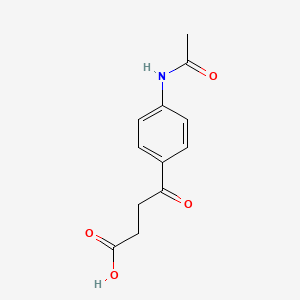
![1-[(Benzyloxy)carbonyl]pyrrolidine-2-carboxylic acid](/img/structure/B1267518.png)
![1-{Bicyclo[2.2.1]heptan-2-yl}propan-2-one](/img/structure/B1267519.png)
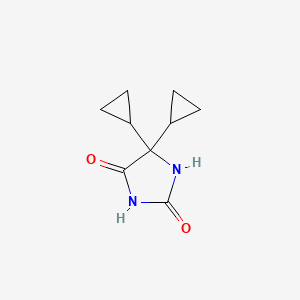
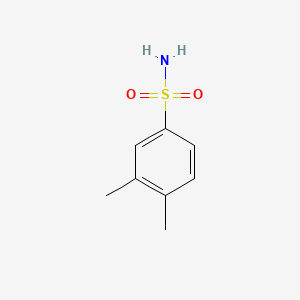
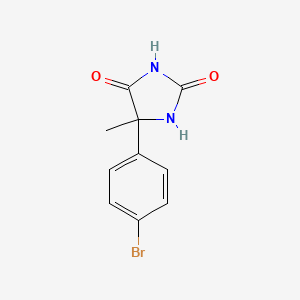

![4-[2-(Pyridin-4-yl)ethyl]aniline](/img/structure/B1267527.png)

![3-[(Ethoxycarbonyl)amino]propanoic acid](/img/structure/B1267530.png)

